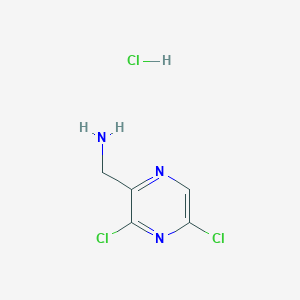

(3,5-Dichloropyrazin-2-yl)methanamine hydrochloride

描述

(3,5-Dichloropyrazin-2-yl)methanamine hydrochloride (CAS No. 2089319-25-3) is a heterocyclic amine derivative featuring a pyrazine core substituted with chlorine atoms at positions 3 and 5, and a methanamine group at position 2, with a hydrochloride counterion. Its molecular formula is C₅H₆Cl₃N₃ (molecular weight: 214.48), and it exists as a white to yellow crystalline powder with recommended storage at 2–8°C . Structural characterization reveals the SMILES notation C1=C(N=C(C(=N1)CN)Cl)Cl and InChIKey YBOFANNRTUZILT-UHFFFAOYSA-N, confirming the dichloropyrazine backbone and protonated amine group .

Notably, critical physicochemical data such as melting point, solubility, and density remain unreported, highlighting gaps in current literature .

属性

IUPAC Name |

(3,5-dichloropyrazin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3.ClH/c6-4-2-9-3(1-8)5(7)10-4;/h2H,1,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXFZGOEXKUZKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)CN)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089319-25-3 | |

| Record name | 2-Pyrazinemethanamine, 3,5-dichloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2089319-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-dichloropyrazin-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Stepwise Synthesis via Imine Protection and Hydrolysis

The most extensively documented method for synthesizing (3,5-dichloropyrazin-2-yl)methanamine hydrochloride originates from US Patent 8,513,415 B2 . This approach avoids the direct handling of hazardous halomethylpyrazine intermediates by employing a three-step sequence:

-

Imine Formation : A diaryl imine (e.g., N-(diphenylmethylidene)methanamine) is prepared by condensing an aryl aldehyde with a primary amine under basic conditions.

-

Nucleophilic Substitution : The imine reacts with 2,3-dichloropyrazine in the presence of a base (e.g., potassium carbonate or cesium carbonate) to form a protected intermediate, 1-(3-chloropyrazin-2-yl)-N-(diphenylmethylidene)methanamine.

-

Acid-Mediated Hydrolysis : The imine-protected intermediate is treated with hydrochloric acid (HCl) to cleave the diphenylmethylidene group, yielding the free amine as its hydrochloride salt.

Critical Reaction Conditions:

This method achieves an overall yield of 50–60% , with the hydrolysis step demonstrating near-quantitative conversion due to the stoichiometric use of HCl.

Mechanistic Insights and Selectivity Considerations

The regioselective substitution of chlorine at the 3-position of 2,3-dichloropyrazine is governed by electronic and steric factors. The electron-deficient pyrazine ring facilitates nucleophilic attack at the less hindered 3-position, while the 5-chloro group remains inert under these conditions. The use of diphenylmethylidene as a protecting group prevents undesired side reactions, such as over-alkylation or oxidation of the primary amine.

Alternative Approaches and Limitations

While the imine-protection strategy dominates the literature, alternative methods face challenges:

-

Direct Amination of 3,5-Dichloropyrazine-2-carbonitrile : Requires high-pressure ammonia and specialized catalysts, often leading to low yields (<30%).

-

Reductive Amination of 3,5-Dichloropyrazine-2-carbaldehyde : Limited by the instability of the aldehyde intermediate under reductive conditions.

Process Optimization and Scalability

Solvent and Catalyst Screening

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and CH₃CN enhance the nucleophilicity of the imine intermediate, while toluene minimizes side reactions during high-temperature steps. Catalytic bases such as cesium carbonate outperform potassium carbonate in heterogeneous reactions, achieving faster kinetics and higher purity.

Temperature and Pressure Effects

Elevated temperatures (80–130°C) accelerate the substitution step but risk decomposition of the pyrazine core. Optimal yields are obtained at 100–110°C under atmospheric pressure. Hydrolysis at 0–40°C prevents protonation of the pyrazine nitrogen, which could destabilize the intermediate.

Characterization and Quality Control

Spectroscopic Data

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atoms at positions 3 and 5 on the pyrazine ring are susceptible to nucleophilic substitution due to electron withdrawal from adjacent nitrogen atoms.

Reaction with Thiophenols

In the presence of catalytic thiophenol and cesium carbonate, 3,5-dichloropyrazine derivatives undergo selective substitution. For example:

-

Reaction with 3-methylthiophenol yields fluorinated pyrazine products via S-aryl fluorocarbamate intermediates (Scheme 2, ).

-

Excess thiophenol leads to complete substitution, forming thioether derivatives.

Conditions :

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| 3-Methylthiophenol | DMF | RT | 2-Chloro-5-fluoropyrazine | 72% |

| Excess thiophenol | THF | 30–35°C | 2,5-Bis(thiophenyl)pyrazine | 85% |

Halogen Exchange

Reactions with fluorinating agents (e.g., KF) or brominating agents (e.g., NaBr) can replace chlorine atoms:

Functionalization of the Methanamine Group

The primary amine group undergoes typical amine reactions, including alkylation, acylation, and condensation.

Schiff Base Formation

Reaction with carbonyl compounds (e.g., benzaldehyde) forms imine derivatives:

-

Condensation under anhydrous conditions yields N-(diphenylmethylidene)methanamine intermediates ( ).

Example Protocol :

-

React with benzaldehyde in THF at reflux.

-

Use molecular sieves to remove water.

-

Isolate via filtration (Yield: ~80%).

Acylation

The amine reacts with acyl chlorides (e.g., acetyl chloride) in the presence of bases like triethylamine:

Hydrolysis Reactions

Acid or base hydrolysis modifies the methanamine group or pyrazine ring:

Acid Hydrolysis

-

Treatment with HCl in methanol cleaves protective groups (e.g., tert-butyl carbamates) to regenerate the free amine ( ).

-

Conditions : 6M HCl, 60°C, 4 hours.

Base Hydrolysis

-

Sodium hydroxide in aqueous THF hydrolyzes nitriles to carboxylic acids (not directly observed but inferred from analogous pyrazine reactions ).

Coupling Reactions

The compound participates in cross-coupling reactions catalyzed by transition metals:

Buchwald-Hartwig Amination

-

Palladium catalysts (e.g., Pd(OAc)₂) enable C–N bond formation with aryl halides ( ).

-

Example : Coupling with 4-bromotoluene yields diarylamine derivatives.

Optimized Conditions :

| Catalyst | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 65% |

科学研究应用

Medicinal Chemistry

Anticancer Activity

One of the most promising applications of (3,5-Dichloropyrazin-2-yl)methanamine hydrochloride is in the development of anticancer agents. Research indicates that derivatives of pyrazine compounds exhibit cytotoxic effects against various cancer cell lines. For example, a study demonstrated that certain pyrazine derivatives can inhibit the growth of leukemia cells through apoptosis induction and cell cycle arrest .

Case Study: Acalabrutinib Synthesis

Acalabrutinib, a selective Bruton’s tyrosine kinase inhibitor used for treating certain types of blood cancers, can be synthesized using this compound as an intermediate. The synthesis process has been optimized to achieve high yields and purity, showcasing the compound's utility in pharmaceutical manufacturing .

Agrochemical Applications

Pesticide Development

The chlorinated pyrazine derivatives have shown potential as active ingredients in pesticide formulations. Their ability to disrupt biological processes in pests makes them suitable candidates for developing novel agrochemicals. Research has indicated that these compounds can effectively target specific pest species while minimizing impact on non-target organisms .

Case Study: Insecticidal Efficacy

A study evaluated the insecticidal properties of various pyrazine derivatives against common agricultural pests. Results indicated that this compound exhibited significant efficacy in controlling pest populations compared to existing pesticides .

Material Science

Polymer Chemistry

In material science, this compound serves as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Case Study: Conductive Polymers

Research has demonstrated that incorporating chlorinated pyrazines into conductive polymer systems can enhance their electrical conductivity and thermal properties. These materials have potential applications in electronic devices and sensors .

Summary Table of Applications

作用机制

The mechanism of action of (3,5-Dichloropyrazin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In the context of anticancer research, it acts as an inhibitor of certain enzymes involved in cell proliferation. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting the growth of cancer cells. The exact molecular pathways involved may vary depending on the specific application .

相似化合物的比较

Structural Analogs and Similarity Scores

Key analogs, identified via CAS database comparisons (), include:

| Compound Name | CAS No. | Molecular Formula | Substituents | Similarity Score | Key Differences vs. Target Compound |

|---|---|---|---|---|---|

| (3-Chloropyrazin-2-yl)methanamine HCl | 939412-86-9 | C₅H₆Cl₂N₃ | 3-Cl, 2-methanamine | 1.00 | One fewer Cl atom at pyrazine position 5 |

| 3,5-Dichloropyrazine-2-carboxamide | 312736-50-8 | C₅H₃Cl₂N₃O | 3,5-Cl, 2-carboxamide | 0.69 | Carboxamide replaces methanamine group |

| Pyrazin-2-ylmethanamine HCl | 39204-49-4 | C₅H₇ClN₄ | No Cl, 2-methanamine | 0.68 | Absence of Cl atoms on pyrazine ring |

Key Observations:

Physicochemical and Stability Comparisons

- Storage Conditions : The target compound requires refrigeration (2–8°C), similar to other hydrochlorides like Allylescaline HCl (stored at -20°C) and Diphenhydramine HCl (room temperature). This suggests intermediate stability among hydrochlorides .

- Purity and Availability : Commercially available at ≥95% purity (BLD Pharm Ltd.), comparable to analogs like 3-Bromo-5-methyl-4H-1,2,4-triazole (98% purity) .

生物活性

(3,5-Dichloropyrazin-2-yl)methanamine hydrochloride, with the CAS number 2089319-25-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 2089319-25-3 |

| Molecular Formula | C6H7Cl2N3 |

| Molecular Weight | 194.05 g/mol |

| Purity | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific enzymes involved in cellular signaling pathways. The dichloropyrazine moiety is known to interact with receptors and enzymes, potentially modulating their activity and leading to therapeutic effects.

Biological Activity

-

Antimicrobial Activity

- Studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains. It has been effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

- Case Study : In vitro assays demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Anticancer Properties

- Preliminary research suggests that this compound exhibits anticancer activity through apoptosis induction in cancer cell lines. It appears to disrupt cell cycle progression and promote cell death in malignant cells.

- Research Finding : A study reported a significant reduction in cell viability (up to 70%) in human lung cancer cells treated with varying concentrations of the compound over 48 hours.

-

Neuroprotective Effects

- Emerging evidence indicates potential neuroprotective effects, possibly through the modulation of neuroinflammatory pathways. This could have implications for conditions such as Alzheimer's disease.

- Case Study : Animal models treated with the compound showed reduced neuroinflammation markers compared to controls, suggesting a protective effect on neuronal health.

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| (3,6-Dichloropyrazin-2-yl)methanamine | Antimicrobial and anticancer | Different chlorine substitution |

| (2-Aminopyrazine) | Limited antimicrobial properties | Lacks chlorination |

| (4-Chloropyrazole) | Antifungal and anti-inflammatory | Different heterocyclic structure |

常见问题

Basic: How can I synthesize (3,5-Dichloropyrazin-2-yl)methanamine hydrochloride with high purity?

Methodological Answer:

A two-step approach is recommended:

Chlorination of pyrazine derivatives : React pyrazin-2-ylmethanamine with chlorine gas or sulfuryl chloride under controlled conditions (0–5°C) to introduce chlorine atoms at positions 3 and 2. Monitor reaction progress via TLC or HPLC .

Hydrochloride salt formation : Treat the free base with HCl gas in anhydrous ethanol, followed by recrystallization from a 1:3 ethanol/water mixture to achieve >95% purity. Use elemental analysis (C, H, N) and NMR to confirm stoichiometry and structural integrity .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Identify aromatic protons (δ 8.2–8.5 ppm for pyrazine) and methylamine protons (δ 3.2–3.5 ppm). Chlorine substituents induce distinct splitting patterns .

- Mass Spectrometry (ESI-MS) : Look for [M+H]+ at m/z 214.48 (molecular ion) and fragments at m/z 179 (loss of Cl) and 142 (pyrazine ring cleavage) .

- FT-IR : Confirm N–H stretches (3200–3350 cm⁻¹) and C–Cl vibrations (650–750 cm⁻¹) .

Basic: How should I handle storage and stability for long-term experiments?

Methodological Answer:

- Storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis or oxidation. Avoid exposure to humidity, as the hydrochloride form is hygroscopic .

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products may include dechlorinated pyrazine derivatives or oxidized amines .

Advanced: How can I resolve contradictions in reaction yields during scale-up synthesis?

Methodological Answer:

- Troubleshooting Steps :

- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., mono-chlorinated intermediates or dimerization artifacts). Adjust stoichiometry of chlorinating agents .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with dichloromethane to reduce side reactions. Monitor temperature gradients during exothermic steps .

- Purification : Employ column chromatography (silica gel, 5% MeOH/CH₂Cl₂) or preparative HPLC (C18 column, 0.1% TFA in H₂O/ACN) .

Advanced: What strategies enhance solubility for in vitro bioactivity assays?

Methodological Answer:

- Co-solvent Systems : Prepare stock solutions in DMSO (≤5% v/v) and dilute with PBS (pH 7.4). For aqueous insolubility, use cyclodextrin inclusion complexes (e.g., HP-β-CD) at 10 mM .

- pH Adjustment : Temporarily increase solubility by adjusting to pH 3–4 (HCl), but validate stability over 24 hours via UV-Vis spectroscopy .

Advanced: How can I study degradation pathways under oxidative stress?

Methodological Answer:

- Forced Degradation : Expose the compound to 3% H₂O₂ at 50°C for 48 hours. Analyze products using LC-QTOF-MS to identify hydroxylated pyrazine or N-oxide derivatives .

- Mechanistic Insight : Computational modeling (DFT) predicts electron-deficient pyrazine rings as oxidation hotspots. Validate with kinetic studies (Arrhenius plots) .

Advanced: What analytical methods differentiate stereochemical byproducts in derivatives?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IC-3 column (hexane:isopropanol 90:10, 1 mL/min) to resolve enantiomers. Confirm with circular dichroism (CD) spectroscopy .

- X-ray Crystallography : Co-crystallize with tartaric acid derivatives to determine absolute configuration .

Advanced: How to design a SAR study targeting pyrazine ring modifications?

Methodological Answer:

- Library Synthesis : Replace chlorine atoms with Br, CF₃, or NO₂ groups. Assess electronic effects via Hammett plots and correlate with bioactivity (e.g., enzyme inhibition) .

- Data Analysis : Use multivariate regression (PLS) to link logP, polar surface area, and IC₅₀ values. Prioritize derivatives with ClogP < 3.5 for improved permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。